Cas no 364067-22-1 (Cindunistat)

Cindunistat structure
Cindunistat structure
Product name:Cindunistat
CAS No:364067-22-1
MF:C8H17N3O2S
MW:219.304480314255
CID:2823934
PubChem ID:9797803

Cindunistat Chemical and Physical Properties

Names and Identifiers

    • DLC7BI6Z7M
    • 364067-22-1
    • L-Cysteine, S-[2-[(1-iminoethyl)amino]ethyl]-2-methyl-
    • HY-108054
    • NWBJAUFHPXRBKI-QMMMGPOBSA-N
    • (R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
    • Cindunistat [USAN:INN]
    • Q27276471
    • Cindunistat (free base)
    • Cindunistat
    • EX-A2680
    • D10386
    • CHEMBL3040926
    • SC-084250
    • S-(2-(Acetimidoylamino)ethyl)-2-methyl-L-cysteine
    • Cindunistat (USAN/INN)
    • (R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoicacid
    • CS-0027240
    • PHA-84250
    • SCHEMBL119959
    • CINDUNISTAT [INN]
    • Cindunistat; PF-00572986; PHA-84250
    • DTXSID90189934
    • TS-09566
    • Cindunistat [USAN]
    • UNII-DLC7BI6Z7M
    • S-[2-[(1-Iminoethyl)amino]ethyl]-2-methyl-L-cysteine
    • PF-00572986
    • Inchi: InChI=1S/C8H17N3O2S/c1-6(9)11-3-4-14-5-8(2,10)7(12)13/h3-5,10H2,1-2H3,(H2,9,11)(H,12,13)/t8-/m0/s1
    • InChI Key: NWBJAUFHPXRBKI-QMMMGPOBSA-N

Computed Properties

  • Exact Mass: 219.10414797Da
  • Monoisotopic Mass: 219.10414797Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.5
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 124.50000
  • LogP: 1.29930

Cindunistat Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A618895-25mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
25mg
$1184.0 2025-03-01
Ambeed
A618895-10mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
10mg
$786.0 2025-03-01
Ambeed
A618895-5mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
5mg
$552.0 2025-03-01
Ambeed
A618895-50mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
50mg
$1588.0 2025-03-01
Ambeed
A618895-100mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
100mg
$2154.0 2025-03-01
Ambeed
A618895-1mg
(R)-3-((2-Acetimidamidoethyl)thio)-2-amino-2-methylpropanoic acid
364067-22-1 97%
1mg
$220.0 2025-03-01

Cindunistat Related Literature

Additional information on Cindunistat

Introduction to Cindunistat (CAS No. 364067-22-1) in Modern Pharmaceutical Research

Cindunistat, a compound with the chemical identifier CAS No. 364067-22-1, has emerged as a significant molecule in the realm of pharmaceutical research. This compound, belonging to a novel class of bioactive agents, has garnered considerable attention due to its unique mechanism of action and potential therapeutic applications. In recent years, advancements in molecular pharmacology have highlighted the compound's role in addressing complex biological pathways, making it a focal point for researchers exploring innovative treatment modalities.

The name Cindunistat itself is derived from its chemical structure and biological function, reflecting the meticulous approach taken by scientists to develop compounds with specific pharmacological properties. The chemical composition of Cindunistat is characterized by its intricate molecular framework, which includes several functional groups that contribute to its distinct interactions with biological targets. These interactions are pivotal in modulating cellular processes, thereby offering potential benefits in various therapeutic contexts.

Recent studies have delved into the pharmacokinetic and pharmacodynamic properties of Cindunistat, revealing insights that enhance our understanding of its efficacy and safety profiles. The compound's ability to selectively interact with specific enzymes and receptors has been a subject of intense investigation. For instance, research indicates that Cindunistat exhibits potent inhibitory effects on certain kinases, which are critical players in cell signaling pathways associated with cancer and inflammatory diseases.

In the context of oncology, Cindunistat has shown promise as a potential therapeutic agent. Preclinical studies have demonstrated its ability to disrupt aberrant signaling pathways that drive tumor growth and progression. By targeting key molecular nodes within these pathways, Cindunistat may offer a novel approach to cancer treatment, particularly in cases where conventional therapies have limited efficacy. The compound's selectivity ensures that it minimizes off-target effects, reducing the risk of adverse reactions.

The development of Cindunistat also underscores the importance of interdisciplinary collaboration in pharmaceutical research. The integration of computational chemistry, high-throughput screening, and structural biology has been instrumental in optimizing the compound's properties. These advancements have not only improved the potency and selectivity of Cindunistat but also paved the way for similar molecules with enhanced therapeutic profiles.

Furthermore, clinical trials are underway to evaluate the safety and efficacy of Cindunistat in human subjects. Preliminary results suggest that the compound is well-tolerated and demonstrates encouraging therapeutic outcomes. These findings are particularly exciting as they validate years of research and highlight the potential for Cindunistat to become a cornerstone in the treatment of various diseases.

The future prospects of Cindunistat are further illuminated by ongoing research into its mechanisms of action. Scientists are exploring how the compound interacts with cellular components at a molecular level, aiming to uncover new therapeutic targets and optimize treatment strategies. This deeper understanding will be crucial in refining dosing regimens and maximizing clinical benefits.

In conclusion, Cindunistat (CAS No. 364067-22-1) represents a significant advancement in pharmaceutical innovation. Its unique chemical structure and biological activity position it as a promising candidate for treating a range of diseases, particularly cancer and inflammatory disorders. As research continues to unravel its full potential, Cindunistat is poised to make substantial contributions to modern medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:364067-22-1)
A1243037
Purity:99%/99%/99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg/50mg/100mg
Price ($):198/497/707/1066/1429/1939